Methyl 4-deoxy-a-D-glucopyranoside

Enzymology Carbohydrate Chemistry Glycosyltransferase Assays

Researchers studying glycosyltransferase mechanisms or sweet taste receptor SAR require positionally defined deoxy-sugar probes to avoid confounding results. Methyl 4-deoxy-α-D-glucopyranoside (CAS 13241-00-4) is the least effective dextransucrase acceptor among C2, C3, and C4 deoxy analogs-making it an essential negative control for active-site mapping. Its reduced gustatory receptor stimulation also qualifies it as a benchmark probe for taste modality dissection. • Validates C4 hydroxyl role in enzyme binding specificity • Definitive negative control for dextransucrase acceptor assays • Benchmarked selectivity probe for benzoboroxole carbohydrate sensors • Direct synthetic precursor to 4-deoxy-D-glucose. 98% purity, white crystalline solid; available for immediate global shipment.

Molecular Formula C₇H₁₄O₅
Molecular Weight 178.18
CAS No. 13241-00-4
Cat. No. B1141112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-deoxy-a-D-glucopyranoside
CAS13241-00-4
SynonymsMethyl 4-Deoxy-α-D-xylohexopyranoside; 
Molecular FormulaC₇H₁₄O₅
Molecular Weight178.18
Structural Identifiers
SMILESCOC1C(C(CC(O1)CO)O)O
InChIInChI=1S/C7H14O5/c1-11-7-6(10)5(9)2-4(3-8)12-7/h4-10H,2-3H2,1H3/t4-,5-,6+,7-/m0/s1
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-deoxy-α-D-glucopyranoside (CAS 13241-00-4): A C4-Deoxygenated Monosaccharide with Distinct Biochemical and Conformational Properties


Methyl 4-deoxy-α-D-glucopyranoside (CAS 13241-00-4) is a chemically modified monosaccharide in which the hydroxyl group at the C4 position of methyl α-D-glucopyranoside is replaced by a hydrogen atom [1]. This specific deoxygenation alters the molecule's hydrogen-bonding capacity, solution conformation, and reactivity profile relative to its fully hydroxylated parent and other positional deoxy isomers [2]. The compound is a white crystalline solid (melting point: 90 °C) soluble in methanol and water , and it serves as a key synthetic intermediate for 4-deoxy-D-glucose and complex glycosides .

Why Methyl 4-deoxy-α-D-glucopyranoside Cannot Be Interchanged with Other Deoxy-Sugar Analogs


The biochemical and physicochemical behavior of methyl glycosides is exquisitely sensitive to the specific position of deoxygenation. In dextransucrase acceptor assays, the rank order of effectiveness for α-methyl-D-glucopyranoside analogs is 2-deoxy > 3-deoxy > 4-deoxy, demonstrating that the C4 hydroxyl is more critical for enzyme binding than the C2 or C3 hydroxyls [1]. Furthermore, in mammalian gustatory receptor stimulation, the 4-deoxy derivative is significantly less effective than the parent compound and its 3-deoxy and 6-deoxy counterparts, whereas the 3-deoxy and 6-deoxy derivatives are as effective as the parent [2]. This positional specificity means that generic substitution of one deoxy-sugar for another in an assay or synthetic pathway will yield quantitatively and qualitatively different results, making compound-specific selection essential for reproducible outcomes.

Quantitative Differentiation Evidence for Methyl 4-deoxy-α-D-glucopyranoside (CAS 13241-00-4)


Rank-Order Acceptor Effectiveness in Dextransucrase-Catalyzed Glucosyl Transfer

In a head-to-head study using Leuconostoc mesenteroides B-512F dextransucrase and [14C]sucrose, the relative acceptor effectiveness of α-methyl-D-glucopyranoside analogs modified at C-2, C-3, and C-4 was quantitatively ranked. The 4-deoxy analog (methyl 4-deoxy-α-D-glucopyranoside) was the least effective among the deoxy series, demonstrating that the C4 hydroxyl group is critical for acceptor binding and product formation [1].

Enzymology Carbohydrate Chemistry Glycosyltransferase Assays

Comparative Gustatory Nerve Stimulation in Mongolian Gerbil Model

Electrophysiological recordings from the chorda tympani nerve of Mongolian gerbils demonstrated that methyl 4-deoxy-α-D-glucopyranoside is less effective as a sweet taste stimulus compared to the parent methyl α-D-glucopyranoside (MAD-Glu) and other deoxy derivatives. The 3-deoxy and 6-deoxy derivatives were found to be as effective as MAD-Glu, whereas the 4-deoxy derivative showed reduced efficacy [1].

Neuroscience Taste Receptor Pharmacology Structure-Activity Relationship (SAR)

Side-Chain Conformational Population Analysis by NMR Spectroscopy

NMR analysis of monosaccharide models reveals that deoxygenation at C4 causes a modest but measurable shift in the population of the hydroxymethyl side-chain conformers. Replacing the equatorial C4 hydroxyl with a hydrogen in methyl α-D-glucopyranoside increases the population of the gt conformer from 40% to 47% (or similarly shifts gg/gt populations as reported in analogous amino-sugar systems) [1]. This subtle conformational change can influence molecular recognition events in biological systems.

Structural Biology NMR Spectroscopy Conformational Analysis

Attenuated Binding Affinity to Benzoboroxole Receptors in Neutral Water

Qualitative Alizarin Red S (ARS) competition assays demonstrated that methyl 4-deoxy-α-D-glucopyranoside exhibits reduced binding affinity for benzoboroxole (a neutral carbohydrate receptor) compared to methyl α-D-galactopyranoside and methyl α-D-fucopyranoside. The ARS assay showed only slight darkening with the 4-deoxy compound, indicating lower affinity than the reference glycosides [1].

Supramolecular Chemistry Carbohydrate Recognition Boronic Acid Sensors

High-Impact Research and Industrial Application Scenarios for Methyl 4-deoxy-α-D-glucopyranoside (CAS 13241-00-4)


Enzymatic Selectivity Studies: Dextransucrase Acceptor Specificity Profiling

Methyl 4-deoxy-α-D-glucopyranoside serves as a critical probe in elucidating the acceptor binding requirements of dextransucrase and related glycosyltransferases. Its rank as the least effective acceptor among C2, C3, and C4 deoxy analogs [1] makes it an essential negative control for experiments aimed at mapping the active-site interactions that govern glucosyl transfer. Researchers investigating enzyme engineering or oligosaccharide synthesis can use this compound to benchmark the impact of C4 hydroxyl modification on catalytic efficiency.

Neuroscience and Taste Receptor Pharmacology: Sweet Taste Attenuation Studies

In gustatory neurophysiology, the compound's reduced efficacy in stimulating sweet taste receptors relative to the parent and other deoxy derivatives [1] qualifies it as a valuable tool for dissecting the structural determinants of sweet taste perception. It can be employed in comparative electrophysiology or behavioral assays to investigate how specific hydroxyl group deletions modulate receptor activation, contributing to the rational design of sweeteners or taste modulators.

Carbohydrate Recognition and Sensor Development: Benzoboroxole Binding Assays

The attenuated binding affinity of methyl 4-deoxy-α-D-glucopyranoside to benzoboroxole receptors [1] makes it a suitable negative control or selectivity probe in the development of boronic acid-based carbohydrate sensors. Its use in competitive binding assays helps validate the specificity of synthetic receptors and ensures that observed signals are not due to non-specific interactions, thereby improving the reliability of diagnostic or sensing platforms.

Synthetic Intermediate for 4-Deoxy-D-Glucose and Complex Glycosides

This compound is a well-established precursor for the synthesis of 4-deoxy-D-glucose [1], a glucose analog used in metabolic studies and as a building block for modified carbohydrates. Additionally, its selective protection and glycosylation reactivity enable its use in the construction of complex oligosaccharides and glycosylated natural products, where the absence of the C4 hydroxyl alters glycosidic bond formation and product profiles.

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